molecular formula C28H20N2O B14242314 Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone CAS No. 408522-29-2

Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone

Katalognummer: B14242314
CAS-Nummer: 408522-29-2
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: WLKTZVDRDZAPSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone typically involves the cyclization of amido-nitriles. One common method includes the use of benzoin and benzaldehyde in the presence of ammonia. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and triphenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phenyl(2,4,5-triphenyl-1H-imidazol-1-yl)methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,5-Triphenylimidazole: Shares a similar core structure but lacks the phenyl substituent at the methanone position.

    1H-Imidazol-1-yl(phenyl)methanone: Similar structure but with different substituents on the imidazole ring.

Uniqueness

Its structure allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in various research and industrial contexts .

Eigenschaften

CAS-Nummer

408522-29-2

Molekularformel

C28H20N2O

Molekulargewicht

400.5 g/mol

IUPAC-Name

phenyl-(2,4,5-triphenylimidazol-1-yl)methanone

InChI

InChI=1S/C28H20N2O/c31-28(24-19-11-4-12-20-24)30-26(22-15-7-2-8-16-22)25(21-13-5-1-6-14-21)29-27(30)23-17-9-3-10-18-23/h1-20H

InChI-Schlüssel

WLKTZVDRDZAPSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.